4-methyl-1H-Imidazole-5-ethanol
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Overview
Description
4-Methyl-1H-Imidazole-5-ethanol is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound features a methyl group at position 4 and an ethanol group at position 5, making it a unique derivative of imidazole.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-Imidazole-5-ethanol can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of nickel catalysts. The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and heterocycles . Another method involves the use of sodium ethylate and oxalic acid diethyl ester under controlled conditions to produce the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, reduction, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-1H-Imidazole-5-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The ethanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce various substituted imidazoles.
Scientific Research Applications
4-Methyl-1H-Imidazole-5-ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-1H-Imidazole-5-ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methylimidazole: A closely related compound with similar chemical properties.
5-Methylimidazole: Another derivative with a methyl group at a different position.
1-Methylimidazole: Differing by the position of the methyl group, leading to distinct reactivity.
Uniqueness: 4-Methyl-1H-Imidazole-5-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and an ethanol group makes it versatile for various applications, distinguishing it from other imidazole derivatives.
Biological Activity
4-Methyl-1H-Imidazole-5-ethanol (CAS No. 54732-98-8) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including a methyl group and an ethanol side chain on the imidazole ring, contribute to its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.
This compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C6H10N2O |
Molecular Weight | 126.16 g/mol |
IUPAC Name | 2-(5-methyl-1H-imidazol-4-yl)ethanol |
InChI Key | ASCUVHKNQDPJNA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit certain enzymes and modulate receptor activity, which can lead to various biological effects such as antimicrobial and antifungal activities .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections caused by these pathogens .
Anti-inflammatory and Anticancer Activities
The compound has also been investigated for its anti-inflammatory and anticancer properties. Preliminary studies indicate that it may modulate inflammatory pathways and exhibit cytotoxic effects against cancer cell lines. The exact mechanisms remain under investigation, but initial findings suggest that it could inhibit cell proliferation through interactions with specific molecular targets involved in cancer progression .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study conducted on various imidazole derivatives revealed that this compound significantly inhibited the growth of Escherichia coli and Candida species, showcasing its potential as a broad-spectrum antimicrobial agent .
- Neuroprotective Potential : In murine models, related imidazole compounds were shown to alter ethanol metabolism and neurobehavioral responses, suggesting that further exploration into this compound could reveal similar protective effects against ethanol-induced neurotoxicity .
- Cytotoxicity Against Cancer Cells : Research evaluating various imidazole derivatives indicated that some exhibited cytotoxicity against human cancer cell lines. Although specific data on this compound is limited, the trends suggest a need for further investigation into its anticancer properties .
Properties
CAS No. |
54732-98-8 |
---|---|
Molecular Formula |
C6H10N2O |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
2-(5-methyl-1H-imidazol-4-yl)ethanol |
InChI |
InChI=1S/C6H10N2O/c1-5-6(2-3-9)8-4-7-5/h4,9H,2-3H2,1H3,(H,7,8) |
InChI Key |
ASCUVHKNQDPJNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)CCO |
Origin of Product |
United States |
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